molecular formula C8H8F2O2 B1393368 2-Ethoxy-3,5-difluorophenol CAS No. 1017779-78-0

2-Ethoxy-3,5-difluorophenol

Cat. No. B1393368
M. Wt: 174.14 g/mol
InChI Key: UHFIZGSKMAHTAJ-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-difluorophenol (EDFP) is an organic compound with the chemical formula C8H8F2O2. It is mainly used in the synthesis of liquid crystal materials and antifungal agents .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-3,5-difluorophenol consists of a phenol group with two fluorine atoms and one ethoxy group attached to the benzene ring . The molecular weight is 174.15 g/mol .

Scientific Research Applications

  • Regioexhaustive Functionalization in Organic Synthesis

    • 2-Ethoxy-3,5-difluorophenol and related difluorophenols can be transformed into various hydroxybenzoic acids, which are significant in the field of organic synthesis. This process demonstrates the potential of organometallic approaches for diversity-oriented synthesis (Marzi, Gorecka, & Schlosser, 2004).
  • Crystallographic Studies

    • The crystal structure of 3,5-difluorophenol, a compound related to 2-Ethoxy-3,5-difluorophenol, exhibits an amphiphilic layer-like arrangement, contributing to understanding molecular interactions and arrangements in crystals (Shibakami & Sekiya, 1994).
  • Chemical Decomposition Studies

    • Studies on the decomposition of ethoxy species on H-ZSM-5, a type of zeolite, can provide insights into chemical reactions involving compounds like 2-Ethoxy-3,5-difluorophenol, helping in the understanding of catalytic processes (Kondo et al., 2015).
  • Photodegradation Research

    • The study of the photodegradation of alkylphenol ethoxylates by Fe(III) in water demonstrates the significance of similar ethoxy compounds in environmental chemistry and pollution control (Brand, Mailhot, & Bolte, 1998).
  • Material Science and Liquid-Crystalline Networks

    • Research on supramolecular liquid-crystalline networks built by the self-assembly of multifunctional hydrogen-bonding molecules, including ethoxy derivatives, highlights the application of such compounds in the development of advanced materials (Kihara, Kato, Uryu, & Fréchet, 1996).
  • Spectroscopy and Electronic Structure Analysis

    • The study of the electronic structure and spectroscopy of 3,5-difluorophenol provides insights into the behavior of similar compounds, like 2-Ethoxy-3,5-difluorophenol, under various physical conditions (Peng, Wu, Tzeng, & Tzeng, 2018).

properties

IUPAC Name

2-ethoxy-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFIZGSKMAHTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3,5-difluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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